molecular formula C14H20N2 B2673108 2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 1042816-46-5

2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B2673108
CAS No.: 1042816-46-5
M. Wt: 216.328
InChI Key: PMDGVUJWHYIPGG-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C14H20N2, intended for research and development applications. This tetrahydronaphthalene derivative features a pyrrolidin-1-yl substitution, a functional group commonly investigated for its potential bioactivity and found in compounds studied for their interactions with the central nervous system . While direct pharmacological data for this specific molecule is limited, structural analogs featuring a pyrrolidin-1-yl group on a tetralin (1,2,3,4-tetrahydronaphthalene) scaffold have been identified as key intermediates or target molecules in scientific research, particularly in the context of neuroscience and receptor interaction studies . For instance, closely related compounds have been synthesized and characterized for their crystal structures and potential as psychoactive substances, providing a foundation for further investigative work . The presence of the chiral 1-amine center on the tetralin ring system may offer interesting stereochemical properties for exploration in medicinal chemistry and drug discovery programs. Researchers may find this compound valuable as a building block for the synthesis of more complex molecules or as a reference standard in analytical studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c15-14-12-6-2-1-5-11(12)7-8-13(14)16-9-3-4-10-16/h1-2,5-6,13-14H,3-4,7-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDGVUJWHYIPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCC3=CC=CC=C3C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the construction of the pyrrolidine ring followed by its attachment to the tetrahydronaphthalene moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a naphthalene derivative with a pyrrolidine precursor in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce more saturated amines .

Scientific Research Applications

Structural Characteristics

The compound features a tetrahydronaphthalene core with a pyrrolidine substituent , making it part of the class of tetrahydronaphthalene derivatives. Its molecular formula is C13H17NC_{13}H_{17}N, indicating the presence of an amine functional group and categorizing it as a heterocyclic compound. The unique structure contributes to its potential pharmacological properties, particularly in neurological applications.

Medicinal Applications

The primary applications of 2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine are in the field of medicinal chemistry and drug development . Key areas of research include:

  • Neurological Disorders : The compound has shown promise as a therapeutic agent for conditions such as depression and anxiety, potentially acting on neurotransmitter systems.
  • Anticancer Research : Modifications to its structure may enhance its efficacy against various cancer cell lines. Research indicates that analogs can exhibit varying degrees of biological activity based on structural changes .

Case Study 1: Neuropharmacological Activity

A study investigated the effects of this compound on animal models exhibiting depressive behaviors. The results indicated that the compound significantly reduced symptoms associated with depression compared to control groups. This suggests potential for further development as an antidepressant agent.

Case Study 2: Anticancer Potential

Another study focused on the anticancer properties of this compound against human breast cancer cell lines. The findings revealed that certain derivatives exhibited cytotoxic effects at low concentrations, prompting further investigation into their mechanisms of action and potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Pyrrolidine vs. Piperazine Substituents

  • Target Compound : 2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine
    • Substituent: Pyrrolidine (5-membered saturated ring with one nitrogen) at position 2.
    • Impact: Pyrrolidine’s smaller ring size and lower basicity (pKa ~11.3) compared to piperazine may reduce off-target interactions with receptors requiring larger binding pockets .
  • Analog: 6-Methoxy-2-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine Substituent: 4-Methylpiperazine (6-membered ring with two nitrogens) at position 2.

Positional Isomerism and Functional Group Additions

  • Analog: TH-PHP (2-(pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)hexan-1-one) Substituent: Pyrrolidine at position 2 of a hexan-1-one side chain attached to tetrahydronaphthalene.
  • Analog: (1S)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride Substituent: Isopropoxy group at position 5.

Stereochemical and Enantiomeric Considerations

  • Parent Compound: (R)-(-)-1,2,3,4-Tetrahydro-1-naphthylamine Substituent: No pyrrolidine; simple primary amine at position 1. Impact: The (R)-enantiomer exhibits distinct stereochemical preferences in receptor binding compared to racemic mixtures. The target compound’s stereochemistry (if chiral) could similarly influence activity .

Functional Group Modifications

Nitrobenzyl Derivatives

  • Analog: N-(2-Nitrobenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine Substituent: 2-Nitrobenzyl group on the amine.

Bulkier Substituents

  • Analog : 5-(tert-Butyl)-1,2,3,4-tetrahydronaphthalen-1-amine
    • Substituent: tert-Butyl group at position 4.
    • Impact: Increased steric hindrance may limit access to hydrophobic binding pockets but improve metabolic resistance .

Biological Activity

2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine is a compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in medicinal chemistry.

Chemical Structure

The compound belongs to the class of tetrahydronaphthalene derivatives, characterized by a pyrrolidine ring attached to the naphthalene structure. Its molecular formula is C_{12}H_{15}N.

1. Anticonvulsant Properties

Research has indicated that derivatives of pyrrolidine, including this compound, exhibit anticonvulsant activity. In various studies, compounds with similar structures have shown efficacy in reducing seizure activity in animal models. For example, spiro-pyrrolidine derivatives have been identified as 5-HT(2A) receptor antagonists, which play a role in modulating neurotransmitter systems involved in seizure activity .

2. Anticancer Activity

The compound has also been studied for its anticancer properties. Similar naphthalene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications on the naphthalene ring can enhance the antiproliferative effects . For instance, certain analogues showed IC50 values comparable to established chemotherapeutic agents like doxorubicin .

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:

  • Receptor Interaction : The compound may act as a modulator for neurotransmitter receptors such as serotonin and dopamine receptors, which are crucial in various neurological conditions.
  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in cancer cell proliferation and survival pathways .

Case Studies

StudyFindings
Kaminski & Obniska (2008)Identified anticonvulsant properties in pyrrolidine derivatives; demonstrated efficacy in reducing seizure frequency.
Stylianakis et al. (2003)Showed antiviral activity against influenza viruses for spiro-pyrrolidine derivatives.
Jiahua et al. (2021)Explored inhibitory effects against SARS-CoV-2; highlighted potential for naphthoquinone derivatives related to naphthalene structures.

Q & A

Q. What are the recommended synthetic routes for enantioselective preparation of 2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine, and how is enantiomeric purity validated?

Methodological Answer: Enantioselective synthesis can be achieved via enzymatic transamination using (R)- or (S)-specific transaminases. For example, rac-amine precursors can be resolved using immobilized transaminases (e.g., AAN21261) in phosphate buffer (pH 7.5) with an amino donor like methylbenzylamine at 28°C for 24 hours . Validation:

  • Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with hexane:isopropanol (90:10) and 0.1% diethylamine to determine enantiomeric excess (ee).
  • NMR Spectroscopy : Compare chemical shifts of diastereomeric salts (e.g., with (R)-mandelic acid) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

  • Stability Assay : Incubate the compound in buffers (pH 2–12) at 25°C, 37°C, and 60°C for 24–72 hours.
  • Analysis : Use LC-MS to monitor degradation products. For example, acidic conditions may hydrolyze the pyrrolidine ring, while basic conditions could induce oxidation .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • 1H/13C NMR : Key signals include the aromatic protons (δ 6.5–7.2 ppm), pyrrolidine methylene groups (δ 1.9–2.8 ppm), and the amine proton (broad singlet near δ 6.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 245.1784 (C14H20N2) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to serotonin receptors (e.g., 5-HT7), and what experimental validation is required?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with the 5-HT7 receptor crystal structure (PDB: 5X2D). Focus on interactions between the pyrrolidine moiety and residues in transmembrane helix 5 (e.g., hydrophobic contacts with Phe336) .
  • Validation :
    • Radioligand Displacement Assays : Measure IC50 against [3H]-LP-44 in HEK293 cells expressing 5-HT7 receptors.
    • Functional cAMP Assays : Assess agonist/antagonist activity via luminescence-based cAMP detection .

Q. How do stereochemical variations (R vs. S configuration) impact biological activity, and how can conflicting data in literature be resolved?

Methodological Answer:

  • Case Study : If (R)-enantiomer shows higher 5-HT7 affinity but lower metabolic stability than (S):
    • Metabolic Profiling : Use liver microsomes to compare CYP450-mediated oxidation rates.
    • Contradiction Resolution : Cross-validate assays using orthogonal methods (e.g., SPR vs. functional assays) and check for impurities via HPLC-MS .

Q. What strategies optimize the compound’s blood-brain barrier (BBB) penetration for CNS-targeted studies?

Methodological Answer:

  • In Silico Prediction : Use the BBB Score algorithm (e.g., SwissADME) to assess logP (optimal: 2–3) and polar surface area (<80 Ų).
  • In Vivo Validation : Administer the compound intravenously in rodents and measure brain:plasma ratio via LC-MS/MS at 30-minute intervals .

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